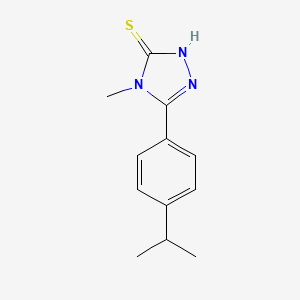

5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-methyl-3-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-8(2)9-4-6-10(7-5-9)11-13-14-12(16)15(11)3/h4-8H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGXTEBIKJEDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395480 | |

| Record name | 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669729-28-6 | |

| Record name | 2,4-Dihydro-4-methyl-5-[4-(1-methylethyl)phenyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669729-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methyl-5-(4-Isopropylphenyl)-4H-1,2,4-Triazole-3-Thiol

Hydrazide Formation :

Thiosemicarbazide Synthesis :

Cyclization to Triazole-3-Thiol :

Alkylation of Preformed Triazole-3-Thiols

An alternative route involves the alkylation of 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol with methylating agents.

Procedure

Starting Material :

Methylation Reaction :

Challenges and Solutions

- Regioselectivity : Competing N-alkylation at the triazole ring is mitigated by using bulky bases (e.g., DBU).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics and improve yields.

Protocol

One-Pot Synthesis :

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Duration | Key Advantage |

|---|---|---|---|---|

| Cyclization | 72–78 | 90–95 | 7 hours | Scalability |

| Alkylation | 68 | 95 | 8 hours | Selectivity |

| Microwave-Assisted | 89 | 98 | 20 min | Efficiency |

Notes :

- Cyclization is preferred for large-scale production due to lower reagent costs.

- Microwave synthesis offers superior efficiency but requires specialized equipment.

Characterization and Validation

Spectroscopic Data

Scientific Research Applications

Biochemical Applications

- Proteomics Research

- Antioxidant Activity

- Antifungal Properties

Material Science Applications

- Corrosion Inhibitors

- Polymer Additives

Case Study 1: Antioxidant Mechanisms

A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of triazole derivatives, including this compound. The findings indicated that these compounds effectively scavenge free radicals and inhibit lipid peroxidation processes, suggesting their potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antifungal Efficacy

In a clinical trial reported in Mycoses, the antifungal efficacy of the compound was tested against Candida species. Results showed significant inhibition of fungal growth at low concentrations, indicating its potential as a treatment option for fungal infections.

Mechanism of Action

The mechanism of action of 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

4-Isopropylphenyl derivatives: Compounds with similar isopropylphenyl groups but different functional groups.

Triazole derivatives: Compounds with the triazole ring but different substituents.

Uniqueness: 5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its isopropylphenyl group and thiol group on the triazole ring

Biological Activity

5-(4-Isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C12H15N3S

- Molecular Weight : 233.33 g/mol

- CAS Number : 669729-28-6

- Structure : The compound features a triazole ring with a thiol group and an isopropylphenyl substituent, contributing to its unique biological activity profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting their growth. For instance, studies have shown that derivatives of triazole-thiol compounds possess enhanced antimicrobial properties compared to their non-thiol counterparts .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Notably:

- Cytotoxicity Testing : The compound was assessed using the MTT assay against several cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that it exhibited higher cytotoxicity towards melanoma cells compared to other tested lines .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis in cancer cells and inhibition of cell migration. Some derivatives have shown promising results as microtubule affinity-regulating kinase inhibitors, which are crucial in cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other triazole derivatives is essential:

| Compound Type | Example | Biological Activity |

|---|---|---|

| Triazole-Thiol | 4-Methyl-4H-1,2,4-triazole-3-thiol | Antioxidant and antimicrobial |

| Isatin-Triazole Hydrazones | N′-(2-hydroxy-5-nitrobenzylidene)-2-thioacetohydrazide | Anticancer activity against multiple cell lines |

| General Triazoles | Various substituted triazoles | Broad-spectrum antimicrobial and antifungal properties |

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in MDPI evaluated various synthesized triazole-thiol derivatives for their antimicrobial properties. The results indicated that compounds with thiol groups exhibited significantly improved activity against Gram-positive and Gram-negative bacteria compared to their non-thiol analogs .

- Cytotoxicity Against Cancer Cells : In a detailed investigation into the anticancer properties of triazole derivatives, it was found that modifications at the C5 position could enhance cytotoxicity against specific cancer cell lines. The study emphasized the importance of structural variations in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound can be synthesized through multi-step reactions, including:

- Acylation and hydrazinolysis : Starting with substituted carboxylic acids (e.g., indole-3-butanoic acid) to form hydrazide intermediates.

- Nucleophilic addition : Reacting with phenylisothiocyanate in alcoholic media.

- Intramolecular cyclization : Under alkaline conditions to form the triazole-thiol core.

- Alkylation : Introducing substituents via alkyl halides in diethyl ether or similar solvents.

- Characterization : Use elemental analysis, ¹H/¹³C NMR, IR spectroscopy, and HPLC-MS for structural confirmation .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol protons at δ 3.1–3.5 ppm).

- IR spectroscopy : Identification of S-H stretches (~2550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).

- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]+ peaks).

- Elemental analysis : To validate stoichiometry (C, H, N, S percentages) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s interaction with biological targets?

- Methodological Answer :

- Target selection : Prioritize enzymes with known relevance (e.g., lanosterol 14-α-demethylase [PDB: 3LD6], cyclooxygenase-2 [PDB: 5KIR]) based on structural homology.

- Ligand preparation : Optimize the compound’s 3D conformation using tools like AutoDock Vina or Schrödinger Suite.

- Docking parameters : Use grid boxes centered on active sites (e.g., Trp213 for 3LD6) and analyze binding energies (ΔG ≤ -7.7 kcal/mol suggests strong interactions).

- Validation : Compare docking poses with co-crystallized ligands (e.g., ketoconazole for 3LD6) .

Q. What computational approaches predict the electronic and vibrational properties of this triazole-thiol derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Employ B3LYP/6-311++G(d,p) basis sets to calculate:

- Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights.

- Vibrational frequencies (matching experimental IR/Raman data).

- Molecular electrostatic potential (MEP) : To identify nucleophilic/electrophilic regions.

- Natural Bond Orbital (NBO) analysis : To study intramolecular charge transfer.

- Non-linear optical (NLO) properties : Predict hyperpolarizability for material science applications .

Q. How can in silico tools predict pharmacological activity and ADME properties?

- Methodological Answer :

- PASS Online : Predicts biological activity profiles (e.g., kinase inhibition, antimicrobial potential) via structure-activity relationships.

- ADME analysis : Use SwissADME or ADMETlab to assess:

- Lipophilicity (LogP values).

- Blood-brain barrier permeability .

- CYP450 enzyme interactions (e.g., inhibition of CYP3A4).

- Toxicity prediction : ProTox-II for hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.